3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
Description
The compound 3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a pyrrolidin-3-yl moiety linked to a 2,3-dihydrobenzofuran-5-sulfonyl group at position 3. The 1,2,4-oxadiazole ring is known for metabolic stability and bioisosteric properties, making it a scaffold of interest in medicinal chemistry .
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-27(23,14-3-4-15-12(10-14)6-9-25-15)21-7-5-13(11-21)17-19-18(26-20-17)16-2-1-8-24-16/h1-4,8,10,13H,5-7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOOHLFSIBPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of a benzofuran moiety, a pyrrolidine ring, and an oxadiazole structure. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 364.43 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
- Sulfonylation : The pyrrolidine ring undergoes sulfonylation to introduce the sulfonyl group.
- Coupling with Oxadiazole : Finally, the oxadiazole moiety is introduced through various coupling reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing benzofuran derivatives possess significant antimicrobial properties. For instance:
- A related benzofuran compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL .
Antifibrotic Properties
The compound has been explored for its antifibrotic potential. In vitro assays indicated that it could inhibit the activation of hepatic stellate cells (LX2), which are crucial in liver fibrosis .
Enzyme Inhibition
Sulfonyl-containing heterocycles are often investigated for their ability to inhibit specific enzymes. This mechanism may play a role in drug development targeting various diseases.
The biological activity of this compound likely involves:
- Binding Interactions : The unique structural features allow for binding to specific receptors or enzymes, modulating their activity.
- Electrostatic Interactions : The sulfonyl group may participate in hydrogen bonding or electrostatic interactions with biological macromolecules.
Case Studies
- Antifungal Activity : A study demonstrated that derivatives similar to this compound exhibited antifungal activity against several strains, suggesting its potential application in treating fungal infections .
- Antiviral Properties : Research indicated that compounds with similar structures could inhibit viral replication processes, highlighting their potential as antiviral agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Cores
The following table summarizes key structural analogues and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Sulfonyl vs. This may enhance binding to electron-rich biological targets but reduce aqueous solubility compared to urea derivatives.
- Furan-2-yl vs. Phenyl/Trifluoromethylphenyl : The furan-2-yl group (electron-rich) in the target compound contrasts with phenyl (neutral) and trifluoromethylphenyl (electron-deficient) groups in analogues . Furan’s oxygen atom may facilitate hydrogen bonding, improving target engagement, while phenyl/trifluoromethyl groups prioritize lipophilicity for membrane permeability.
- Dihydrobenzofuran vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
